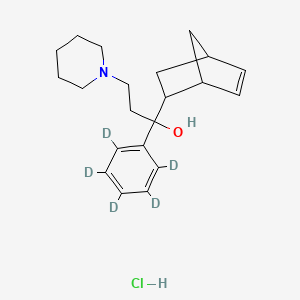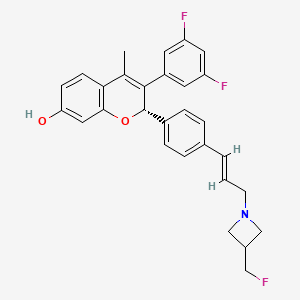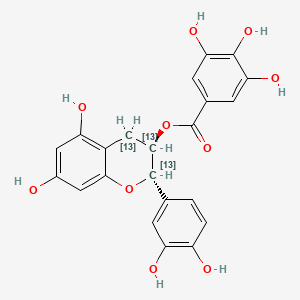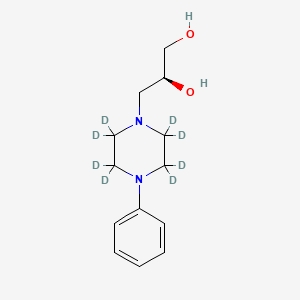
Zolpidem Carbaldehyde-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolpidem Carbaldehyde-d6: is a deuterated form of Zolpidem Carbaldehyde, which is a derivative of Zolpidem. Zolpidem is a well-known sedative-hypnotic drug used primarily for the treatment of insomnia. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Zolpidem due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated formaldehyde in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the purification and quantification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zolpidem Carbaldehyde-d6 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Zolpidem Carboxylic Acid-d6
Reduction: Zolpidem Alcohol-d6
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Zolpidem Carbaldehyde-d6 is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used as an internal standard in LC-MS/MS methods to study the pharmacokinetics of Zolpidem.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Zolpidem.
Drug Development: Used in the development of new sedative-hypnotic drugs by providing insights into the structure-activity relationship
Mécanisme D'action
Zolpidem Carbaldehyde-d6, like Zolpidem, exerts its effects by binding to the gamma-aminobutyric acid type A (GABA A) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia .
Comparaison Avec Des Composés Similaires
Zolpidem: The parent compound, used as a sedative-hypnotic drug.
Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action.
Zaleplon: A sedative-hypnotic drug with a shorter half-life compared to Zolpidem
Uniqueness: Zolpidem Carbaldehyde-d6 is unique due to the incorporation of deuterium atoms, which provides stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolism studies, where it can serve as an internal standard to accurately quantify Zolpidem and its metabolites .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3/i2D3,5D,8D,9D |
Clé InChI |
VJLDYAKVOYGTDL-ALEXJTRMSA-N |
SMILES isomérique |
[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C=O)C3=CC=C(C=C3)C)[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


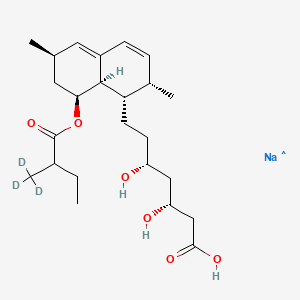
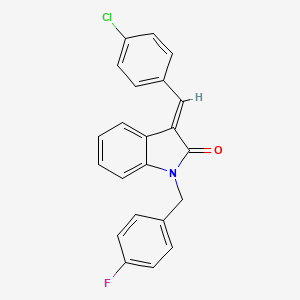
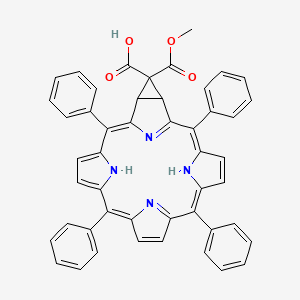

![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
